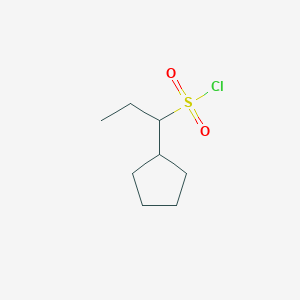

1-Cyclopentylpropane-1-sulfonyl chloride

Description

Historical Context and Evolution of Sulfonyl Halide Chemistry

The chemistry of sulfonyl halides has a rich history, with early synthetic methods often relying on harsh and unselective reagents. researchgate.netnih.gov One of the earliest and most direct approaches involved the chlorination of sulfonic acids or their corresponding salts using potent chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netgoogle.com Another classic route, particularly for aromatic sulfonyl chlorides, was the direct chlorosulfonylation of arenes using chlorosulfonic acid. rsc.org While effective, these methods often required severe reaction conditions and had limited tolerance for sensitive functional groups. google.comrsc.org

The evolution of sulfonyl halide synthesis has been marked by the development of milder and more versatile methodologies. The Sandmeyer reaction, modified by Meerwein, provided a pathway to aryl sulfonyl chlorides from diazonium salts by reaction with sulfur dioxide and copper salts, expanding the scope of accessible structures. acs.orgacs.org For alkanesulfonyl chlorides, early preparations included the Reed reaction, which involves the reaction of alkanes with sulfur dioxide and chlorine, and the reaction of organic thiocyanates with chlorine in the presence of water. wikipedia.orggoogle.com

In recent decades, significant progress has been made toward more environmentally benign and efficient syntheses. Modern methods often employ oxidative chlorination of various sulfur-containing precursors like thiols, disulfides, or S-alkyl isothiourea salts. researchgate.netorganic-chemistry.org These contemporary approaches frequently use safer and more accessible reagents, such as sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide, under milder conditions, offering higher yields and broader substrate applicability. organic-chemistry.org

Significance and Scope of Alkanesulfonyl Chlorides as Synthetic Intermediates

Alkanesulfonyl chlorides are indispensable intermediates in organic synthesis, primarily valued for their role as potent electrophiles. nih.govresearchgate.net Their reaction with a wide array of nucleophiles provides access to a diverse range of important functional groups. wikipedia.org

The most prominent application of alkanesulfonyl chlorides is in the synthesis of sulfonamides, which are formed through their reaction with primary or secondary amines. nih.gov The sulfonamide moiety is a critical pharmacophore found in a multitude of therapeutic agents, including antibacterial drugs, diuretics, anticancer agents, and anti-inflammatory medications. magtech.com.cnekb.egnih.gov

Beyond sulfonamides, alkanesulfonyl chlorides are precursors to several other key functionalities:

Sulfonate Esters: Reaction with alcohols yields sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions. wikipedia.org

Sulfones: They can undergo Friedel-Crafts reactions with aromatic compounds to produce sulfones. wikipedia.org

Sulfenes: In the presence of a base, alkanesulfonyl chlorides with an α-hydrogen can eliminate hydrogen chloride to form highly reactive sulfene (B1252967) intermediates (RCH=SO₂), which can be trapped in cycloaddition reactions. mdpi.com

Their versatility makes them crucial building blocks in medicinal chemistry and the broader chemical industry for constructing complex molecular architectures. quora.comnih.gov

Specific Focus on 1-Cyclopentylpropane-1-sulfonyl Chloride: Structural Features and Research Relevance

Structural Features this compound is an alkanesulfonyl chloride characterized by a unique substitution pattern on the carbon atom alpha to the sulfonyl chloride group. The central structural element is the sulfonyl chloride moiety (-SO₂Cl), where the sulfur atom is covalently bonded to two oxygen atoms and one chlorine atom. This sulfur atom is also attached to the first carbon of a three-carbon propyl chain. The same carbon atom is substituted with a five-membered cyclopentyl ring. This arrangement results in a sterically hindered yet reactive electrophilic center at the sulfur atom.

While detailed experimental data for this specific compound is not widely available in published literature, its fundamental properties can be predicted based on its structure.

Research Relevance Although specific research focused exclusively on this compound is limited, its relevance can be inferred from the established applications of structurally similar compounds. Alkanesulfonyl chlorides bearing cyclic moieties, such as cyclopentanesulfonyl chloride and cyclopropanesulfonyl chloride, are valuable building blocks in medicinal chemistry.

For instance, cyclopentanesulfonyl chloride has been utilized in the synthesis of inhibitors for tumor necrosis factor-alpha converting enzyme (TACE), a target for anti-inflammatory therapies. The incorporation of the cyclopentyl group can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The unique combination of a cyclopentyl and a propyl group in this compound suggests its potential as a scaffold for creating novel sulfonamide derivatives with tailored pharmacological profiles for investigation in drug discovery programs.

Structure

3D Structure

Properties

Molecular Formula |

C8H15ClO2S |

|---|---|

Molecular Weight |

210.72 g/mol |

IUPAC Name |

1-cyclopentylpropane-1-sulfonyl chloride |

InChI |

InChI=1S/C8H15ClO2S/c1-2-8(12(9,10)11)7-5-3-4-6-7/h7-8H,2-6H2,1H3 |

InChI Key |

RMYMLUQJHXUWEK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CCCC1)S(=O)(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclopentylpropane 1 Sulfonyl Chloride

Direct Chlorosulfonation Routes to Alkanesulfonyl Chlorides

Direct chlorosulfonation involves the simultaneous introduction of a sulfonyl group and a chlorine atom onto an alkane precursor. This approach is attractive for its atom economy but is often challenged by issues of selectivity and reactivity.

Free-radical chlorosulfonation, often referred to as the Reed reaction, provides a pathway for the conversion of alkanes into alkanesulfonyl chlorides. acs.org This method is particularly suited for industrial-scale synthesis where mixtures of isomers may be less of a concern. The process typically involves treating the alkane, in this case, 1-cyclopentylpropane, with a mixture of sulfur dioxide and chlorine gas under the influence of ultraviolet (UV) light. masterorganicchemistry.comyoutube.com

The reaction proceeds via a free-radical chain mechanism: chemistrysteps.comlibretexts.orglibretexts.org

Initiation: The process begins with the homolytic cleavage of the chlorine molecule (Cl₂) by UV light to generate two highly reactive chlorine radicals (Cl•). youtube.comchemistrysteps.com

Propagation: A chlorine radical abstracts a hydrogen atom from the 1-cyclopentylpropane precursor, preferentially from a secondary carbon, to form a 1-cyclopentylprop-1-yl radical and hydrogen chloride (HCl). This alkyl radical then reacts with sulfur dioxide (SO₂) to form a 1-cyclopentylpropane-1-sulfonyl radical. This sulfonyl radical subsequently reacts with a molecule of Cl₂ to yield the final product, 1-cyclopentylpropane-1-sulfonyl chloride, and another chlorine radical, which continues the chain reaction. chemistrysteps.com

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two chlorine radicals, two alkyl radicals, or an alkyl radical and a chlorine radical. youtube.comchemistrysteps.com

A significant limitation of this method is the potential for forming multiple isomers, as the chlorine radical can abstract hydrogen from various positions on the alkane chain. masterorganicchemistry.com Controlling reaction conditions and the ratio of reactants is crucial to favor monosubstitution. chemistrysteps.com

Table 1: Radical-Initiated Chlorosulfonation of 1-Cyclopentylpropane

| Step | Reactants | Products | Conditions |

| Initiation | Chlorine (Cl₂) | 2 Chlorine radicals (2 Cl•) | UV Light |

| Propagation 1 | 1-Cyclopentylpropane + Cl• | 1-Cyclopentylprop-1-yl radical + HCl | - |

| Propagation 2 | 1-Cyclopentylprop-1-yl radical + SO₂ | 1-Cyclopentylpropane-1-sulfonyl radical | - |

| Propagation 3 | 1-Cyclopentylpropane-1-sulfonyl radical + Cl₂ | This compound + Cl• | - |

| Termination | Combination of any two radicals | Stable, non-radical species | - |

Electrophilic chlorosulfonation typically employs strong reagents like chlorosulfonic acid (ClSO₃H). pageplace.de This method is highly effective for aromatic compounds, which are sufficiently nucleophilic to be attacked by the electrophilic sulfur species. pageplace.deglobalspec.com However, alkanes such as 1-cyclopentylpropane are generally poor nucleophiles and are largely unreactive toward electrophilic sulfonating agents under normal conditions. globalspec.com

The reaction of chlorosulfonic acid with saturated aliphatic hydrocarbons often leads to complex mixtures and low yields of the desired alkanesulfonic acids, as oxidation can be a competing reaction. globalspec.com While tertiary alkanes can sometimes undergo direct sulfonation, the target position on 1-cyclopentylpropane is a secondary carbon, making it less susceptible to this type of electrophilic attack. globalspec.com Therefore, direct electrophilic chlorosulfonation is not considered a viable or efficient method for preparing this compound.

The mechanisms of radical and electrophilic chlorosulfonation are fundamentally different. Radical-initiated pathways proceed through a chain reaction involving neutral, highly reactive species with unpaired electrons. libretexts.org The selectivity is often governed by the stability of the intermediate alkyl radical (tertiary > secondary > primary).

In contrast, electrophilic chlorosulfonation, when it occurs, is an electrophilic substitution. The precise nature of the electrophile can be complex and depends on reaction conditions, but it is often considered to be SO₂Cl⁺ or a related species generated from chlorosulfonic acid. stackexchange.com The reaction with an alkane, if forced, would hypothetically involve the formation of a carbocation-like transition state, which is energetically unfavorable for non-activated C-H bonds.

Table 2: Comparison of Direct Chlorosulfonation Mechanisms

| Feature | Radical-Initiated Pathway | Electrophilic Pathway |

| Initiation | Homolytic cleavage of Cl₂ via UV light | Generation of an electrophile (e.g., SO₂Cl⁺) from ClSO₃H |

| Key Intermediate | Alkyl radical (e.g., 1-Cyclopentylprop-1-yl radical) | Carbocation-like transition state |

| Substrate | Alkanes | Primarily Aromatic Compounds (Alkanes are generally unreactive) |

| Conditions | UV light, Cl₂/SO₂ gas | Strong acid (e.g., ClSO₃H) |

| Selectivity | Based on C-H bond strength and radical stability | Based on nucleophilicity of the substrate |

Synthesis via Oxidation of Sulfur-Containing Precursors

A more common and often more selective approach to synthesizing alkanesulfonyl chlorides involves the oxidation of precursors where the sulfur atom is already incorporated into the molecule at the desired position.

The preparation of alkanesulfonyl chlorides can be conveniently achieved by the chlorination of alkanethiols or their derivatives in aqueous media. acs.org This method is a robust and high-yielding route. For the target molecule, the precursor would be 1-cyclopentylpropane-1-thiol (B13268017) or the corresponding bis(1-cyclopentylpropyl) disulfide.

The reaction is typically carried out by treating the thiol or disulfide with chlorine gas in an aqueous solution, often containing hydrochloric acid. google.com The process involves the oxidation of the sulfur atom to a sulfonyl intermediate, followed by chlorination. This method has been shown to be effective for a range of alkyl thiols, providing the corresponding sulfonyl chlorides in high yields. google.com

More modern and milder reagents have also been developed for this transformation to avoid handling hazardous chlorine gas. These include: organic-chemistry.org

Sodium hypochlorite (B82951) (bleach): An inexpensive and environmentally friendly option. organic-chemistry.org

N-Chlorosuccinimide (NCS): A solid, easy-to-handle chlorinating and oxidizing agent. organic-chemistry.org

Sodium chlorite (B76162) (NaClO₂): Another effective reagent for the oxidative chlorosulfonation of various sulfur-containing substrates. organic-chemistry.org

These methods offer a practical and efficient pathway to this compound from its corresponding thiol or disulfide precursor.

Alkanesulfonyl chlorides can also be prepared from the corresponding sulfinic acids or their salts. The conversion of a sulfinic acid to a sulfonyl chloride is an oxidation state-preserving chlorination of the sulfur center.

Starting with 1-cyclopentylpropane-1-sulfinic acid or its sodium salt, treatment with a suitable chlorinating agent yields the desired this compound. Common reagents used for this conversion include:

Thionyl chloride (SOCl₂)

N-Chlorosuccinimide (NCS) chemicalbook.com

2,4,6-Trichloro-1,3,5-triazine (TCT) chemicalbook.com

This route is particularly useful if the sulfinic acid precursor is readily available, for instance, from the reaction of a Grignard reagent (e.g., 1-cyclopentylpropylmagnesium bromide) with sulfur dioxide. chemicalbook.com

Optimization of Oxidative Chlorination Conditions for Structural Diversity

The oxidative chlorination of thiols or their derivatives is a primary method for synthesizing sulfonyl chlorides. Optimization of reaction conditions is crucial for accommodating a wide range of substrates, thereby achieving structural diversity. Key parameters that are often tuned include the choice of chlorinating and oxidizing agents, solvent systems, temperature, and reaction time.

A variety of reagents have been explored to enhance the efficiency and substrate scope of oxidative chlorination. For instance, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been shown to be a highly reactive system for the direct conversion of thiols to sulfonyl chlorides under mild, room temperature conditions. organic-chemistry.org The optimized conditions for this transformation often involve a specific molar ratio of the thiol to H₂O₂, achieving high yields in remarkably short reaction times. organic-chemistry.org Other effective reagents include N-chlorosuccinimide (NCS), which, in the presence of dilute hydrochloric acid or tetrabutylammonium (B224687) chloride, provides a smooth conversion of thiols to the corresponding sulfonyl chlorides. organic-chemistry.org The use of trichloroisocyanuric acid (TCCA) has also been reported as a mild and efficient reagent for this transformation. researchgate.net

Researchers have systematically investigated the impact of these variables to develop robust protocols. For example, in the H₂O₂/SOCl₂ system, a 1:3 molar ratio of thiol to H₂O₂ was found to be optimal, affording yields of up to 97% in just one minute. organic-chemistry.org For NCS-mediated reactions, the presence of a chloride source and a small amount of water can be critical for achieving high yields. organic-chemistry.org The optimization process often involves screening different solvents, with acetonitrile (B52724) and dichloromethane (B109758) being common choices, and adjusting the temperature to balance reaction rate with selectivity, as higher temperatures can sometimes lead to the formation of sulfonic acid byproducts. thieme-connect.com

The table below summarizes optimized conditions for the oxidative chlorination of various thiols, showcasing the versatility of these methods for producing structurally diverse sulfonyl chlorides.

| Oxidizing/Chlorinating System | Substrate Type | Solvent | Temperature (°C) | Yield (%) | Reference |

| H₂O₂ / SOCl₂ | Aromatic, Aliphatic Thiols | Acetonitrile | Room Temp | >90 | organic-chemistry.org |

| NCS / HCl (dilute) | Aromatic Thiols | Acetonitrile | Room Temp | >85 | organic-chemistry.org |

| TCCA / TBAB / H₂O | Aromatic, Aliphatic Thiols | Acetonitrile | Room Temp | >90 | researchgate.net |

| H₂O₂ / POCl₃ / SDS | Aromatic Thiols | Aqueous Micellar | 25 | 95 | thieme-connect.com |

This table is interactive and can be sorted by column.

These optimized conditions allow for the synthesis of a broad array of sulfonyl chlorides with varying electronic and steric properties, which is essential for creating libraries of compounds for screening and development purposes.

Alternative Synthetic Approaches to Alkanesulfonyl Chlorides

While oxidative chlorination of thiols is a dominant method, alternative synthetic strategies offer advantages in terms of starting material availability, functional group tolerance, and avoidance of odorous thiols.

Alkanesulfonyl chlorides can be prepared from sulfonic acids or their salts (sulfonates). The classical approach involves treating a sodium sulfonate salt with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). While effective, these reagents can be harsh. Milder alternatives include the use of cyanuric chloride or a combination of triphenylphosphine (B44618) and chlorine gas. researchgate.net

The conversion of sulfonamides to sulfonyl chlorides is a less common but viable route. This transformation typically requires cleavage of the S-N bond followed by chlorination. While specific protocols for alkanesulfonamides are not as extensively documented as for their aryl counterparts, this approach can be useful when the sulfonamide is a more readily available precursor.

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction pathways. acs.orgnih.govnih.gov Several photocatalytic methods for the synthesis of sulfonyl chlorides have been developed, often proceeding via the generation of sulfonyl radicals. acs.orgrsc.org

One approach involves the photocatalytic oxidative chlorination of thiols or thioacetates. nih.gov For instance, potassium poly(heptazine imide) (K-PHI), a heterogeneous carbon nitride photocatalyst, can mediate the synthesis of sulfonyl chlorides from various thio-precursors under visible light irradiation. nih.gov This method demonstrates good functional group tolerance. nih.govmpg.de Another strategy utilizes the reaction of diazonium salts with sulfur dioxide, a photocatalytic version of the Meerwein reaction. acs.orgnih.gov Transition metal complexes, such as those based on iridium or ruthenium, are often employed as photocatalysts in these transformations. nih.govacs.org These methods are advantageous as they operate at room temperature and can utilize readily available starting materials. acs.orgnih.gov

The table below highlights different photocatalytic systems used for sulfonyl chloride synthesis.

| Photocatalyst | Substrate | Light Source | Solvent | Yield (%) | Reference |

| Potassium Poly(heptazine imide) | Thiophenols, Thioacetates | Blue/White LED | Acetonitrile | 90-93 | nih.gov |

| fac-[Ir(ppy)₃] | Aryl Sulfonyl Chlorides & Styrenes | Visible Light | Aqueous | up to 97 | acs.org |

| [Ru(bpy)₃]Cl₂ | Arenediazonium Salts & SO₂ | Visible Light | Acetonitrile | - | nih.gov |

This table is interactive and can be sorted by column.

Sustainable and Green Chemistry Principles in Sulfonyl Chloride Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for sulfonyl chlorides, aiming to reduce environmental impact and improve safety.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Performing reactions in water is highly desirable due to its low cost, non-flammability, and environmental friendliness. thieme-connect.com The synthesis of sulfonyl chlorides in aqueous media has been successfully demonstrated. For example, the oxidative chlorination of sulfides can be carried out in aqueous acetic acid. cdnsciencepub.com Another approach utilizes aqueous micellar solutions, with surfactants like sodium dodecyl sulfate (B86663) (SDS), to facilitate the reaction of water-insoluble organic substrates. thieme-connect.com The use of aqueous acidic conditions for the preparation of arylsulfonyl chlorides has also been shown to have significant environmental benefits, as the product often precipitates directly from the reaction mixture, simplifying isolation and reducing effluent. acs.orgresearchgate.net

Solvent-free reactions represent an ideal scenario from a green chemistry perspective. While less common for sulfonyl chloride synthesis, certain transformations, such as the conversion of a sulfonic acid to its corresponding sulfonyl chloride using phosphorus oxychloride, can be performed in the absence of a solvent. researchgate.net

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the greenness of a chemical process. nih.gov Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product. netajinagarcollegeforwomen.in Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts, lowering their atom economy. netajinagarcollegeforwomen.in

The E-Factor, defined as the total mass of waste generated per unit mass of product, provides a more comprehensive measure of a reaction's environmental impact. nih.gov A lower E-Factor indicates a greener process.

When analyzing the synthesis of sulfonyl chlorides, different pathways exhibit varying degrees of "greenness."

Oxidative Chlorination of Thiols: Methods using reagents like NCS or TCCA generate stoichiometric amounts of byproducts (succinimide or cyanuric acid), which can lower the atom economy and increase the E-Factor if not recycled. researchgate.net However, systems like H₂O₂/HCl are more atom-economical as the primary byproduct is water.

Sandmeyer-type Reactions: These reactions, while effective, often use stoichiometric copper salts and generate nitrogen gas and other salts as byproducts, impacting the E-factor. acs.org

Continuous Flow Methodologies for Scalable Production

The transition from traditional batch processing to continuous flow methodologies represents a significant advancement in the scalable production of this compound. This shift is motivated by the inherent advantages of flow chemistry, including enhanced safety, improved heat and mass transfer, and greater process control, which are particularly beneficial for challenging reactions like sulfonyl chloride synthesis. rsc.orgstolichem.com Continuous manufacturing platforms offer a more efficient and consistent means of production, addressing many of the limitations associated with batch-wise operations. mdpi.comdntb.gov.ua

Continuous flow synthesis circumvents the safety hazards and scalability issues often encountered in batch production of sulfonyl chlorides. rsc.org The small reactor volumes inherent to flow chemistry drastically reduce the risk associated with highly exothermic reactions and the handling of corrosive reagents like chlorosulfonic acid. stolichem.commdpi.com This intrinsic safety feature is a primary driver for the adoption of continuous processes in pharmaceutical and fine chemical manufacturing. researchgate.net

The development of a continuous flow process for sulfonyl chlorides typically begins with the optimization of reaction conditions in a batch or microfluidic setup to maximize yield and minimize impurities. mdpi.comdntb.gov.ua This is often followed by the design and implementation of a suitable flow reactor system, which can range from simple tubular reactors to more complex multi-stage continuous stirred-tank reactors (CSTRs). mdpi.comresearchgate.net The choice of reactor depends on the specific kinetics and requirements of the reaction.

A key advantage of continuous flow is the ability to achieve high space-time yields, meaning a greater amount of product can be produced per unit volume of the reactor per unit of time. rsc.org For instance, a continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols reported a very high space-time yield of 6.7 kg L⁻¹ h⁻¹ with a short residence time of 41 seconds in a small reactor volume. rsc.org This level of productivity is often unattainable in conventional batch reactors. mdpi.com

Process control and automation are integral to modern continuous flow systems. mdpi.comdntb.gov.ua The use of Process Analytical Technology (PAT), such as in-situ FTIR or Raman spectroscopy, allows for real-time monitoring of critical process parameters and product quality. mt.comamericanpharmaceuticalreview.com This data-rich approach enables precise control over the reaction, ensuring consistent product quality and immediate detection of any process deviations. researchgate.net Automated feedback loops can be implemented to adjust parameters like temperature, flow rate, and reagent stoichiometry, leading to a highly reliable and reproducible manufacturing process. mdpi.comdntb.gov.ua

The scalability of continuous flow processes is another significant benefit. stolichem.com Unlike batch processes where scaling up often involves a complete redesign of the reactor and can lead to unforeseen challenges in heat and mass transfer, flow processes are typically scaled by running the system for longer durations or by numbering-up (running multiple reactors in parallel). stolichem.com This linear scalability simplifies the transition from laboratory-scale synthesis to industrial production.

For the production of this compound, a continuous flow setup would likely involve the continuous feeding of the corresponding sulfonic acid or a suitable precursor and a chlorinating agent into a heated reactor. The precise control over temperature and residence time afforded by a flow reactor would be crucial for minimizing the formation of byproducts. mdpi.com The reaction mixture would then continuously flow into a quenching or work-up stream, followed by in-line purification steps such as liquid-liquid extraction or crystallization. beilstein-journals.org

The table below illustrates a hypothetical comparison of key parameters for the synthesis of a generic sulfonyl chloride, which can be extrapolated to the synthesis of this compound, in a batch versus a continuous flow process, based on findings for similar compounds. mdpi.com

| Parameter | Batch Process | Continuous Flow Process |

| Reactor Volume | Large (e.g., 100 L) | Small (e.g., 10 mL - 1 L) |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |

| Safety | Higher risk due to large volumes of hazardous materials | Intrinsically safer due to small hold-up volume |

| Process Control | Manual or semi-automated, slower response | Fully automated with PAT, rapid response |

| Scalability | Complex, often requires re-optimization | Straightforward (running longer or numbering-up) |

| Space-Time Yield | Lower | Significantly higher |

| Product Consistency | Batch-to-batch variability | High consistency |

Reactivity Profiles and Mechanistic Elucidation of 1 Cyclopentylpropane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfur Center

Nucleophilic substitution is a cornerstone of sulfonyl chloride chemistry. libretexts.org These reactions typically proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the tetracoordinate sulfur atom. nih.govresearchgate.net In this process, a nucleophile attacks the electrophilic sulfur, leading to the displacement of the chloride ion, which is an excellent leaving group. While often described as a concerted process, the mechanism can be complex and may involve intermediates depending on the nucleophile, substrate structure, and solvent conditions. researchgate.netmdpi.com The steric and electronic properties of the cyclopentylpropane group influence the reaction rate, with ortho-alkyl groups on arenesulfonyl chlorides sometimes causing a counterintuitive acceleration of the reaction, a phenomenon attributed to the relief of steric strain in the transition state. nih.govresearchgate.netmdpi.com

The reaction of 1-Cyclopentylpropane-1-sulfonyl chloride with primary or secondary amines is a robust and widely utilized method for the synthesis of sulfonamides. cbijournal.com This reaction, often called sulfonylation, is fundamental in medicinal chemistry for creating complex bioactive molecules. princeton.edu The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) generated during the reaction. youtube.com The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur of the sulfonyl chloride, followed by the elimination of the chloride ion and deprotonation of the nitrogen by the base to yield the stable sulfonamide. cbijournal.com

Table 1: Examples of Sulfonamide Formation

| Amine Nucleophile | Product (Sulfonamide) | Reaction Conditions |

| Ammonia (NH₃) | 1-Cyclopentylpropane-1-sulfonamide | Base (e.g., Pyridine) |

| Methylamine (CH₃NH₂) | N-Methyl-1-cyclopentylpropane-1-sulfonamide | Base (e.g., Pyridine) |

| Aniline (C₆H₅NH₂) | N-Phenyl-1-cyclopentylpropane-1-sulfonamide | Base (e.g., Pyridine) |

| Piperidine (C₅H₁₀NH) | 1-(1-Cyclopentylpropane-1-sulfonyl)piperidine | Base (e.g., Pyridine) |

This compound readily reacts with alcohols to form sulfonate esters. chegg.comperiodicchemistry.com This transformation is synthetically valuable as it converts a poor leaving group (the hydroxyl group, -OH) into a very effective one (the 1-cyclopentylpropane-1-sulfonate group). periodicchemistry.comyoutube.com The resulting sulfonate esters are stable and can be isolated, but they are also excellent substrates for subsequent nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. youtube.comchegg.com The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonyl chloride. youtube.comyoutube.com A base, typically pyridine, is required to neutralize the generated HCl. youtube.comyoutube.com A key feature of this reaction is that it proceeds with retention of configuration at the alcohol's chiral center, as the C-O bond of the alcohol is not broken during the process. chegg.comyoutube.com

Table 2: Examples of Sulfonate Ester Synthesis

| Alcohol | Product (Sulfonate Ester) | Key Feature |

| Methanol (CH₃OH) | Methyl 1-cyclopentylpropane-1-sulfonate | Formation of a simple alkyl sulfonate |

| Ethanol (CH₃CH₂OH) | Ethyl 1-cyclopentylpropane-1-sulfonate | Common alcohol substrate |

| (R)-2-Butanol | (R)-sec-Butyl 1-cyclopentylpropane-1-sulfonate | Retention of stereochemistry |

| Benzyl (B1604629) alcohol (C₆H₅CH₂OH) | Benzyl 1-cyclopentylpropane-1-sulfonate | Formation of a benzyl sulfonate |

Sulfones, compounds containing a sulfonyl group bonded to two carbon atoms, can be synthesized from this compound. iomcworld.com A common method involves the reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). organic-chemistry.orglibretexts.orgyoutube.com These reagents are potent nucleophiles that can attack the sulfonyl chloride to form a new carbon-sulfur bond. libretexts.org However, the high reactivity of Grignard and organolithium reagents can lead to side reactions, as they can also attack the carbonyl groups of esters and ketones. youtube.compearson.com For a more controlled synthesis that avoids over-addition, less reactive organometallic reagents like lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are preferred. youtube.com These milder reagents react with sulfonyl chlorides to produce sulfones but are generally unreactive towards the sulfone product. youtube.com

Table 3: Synthesis of Sulfones using Organometallic Reagents

| Organometallic Reagent | Product (Sulfone) | Reagent Type |

| Methylmagnesium bromide (CH₃MgBr) | 1-Cyclopentyl-1-(methylsulfonyl)propane | Grignard Reagent |

| Phenyllithium (C₆H₅Li) | 1-Cyclopentyl-1-(phenylsulfonyl)propane | Organolithium Reagent |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | 1-Cyclopentyl-1-(methylsulfonyl)propane | Gilman Reagent (Organocuprate) |

| Sodium benzenesulfinate (B1229208) (C₆H₅SO₂Na) | 1-Cyclopentyl-1-(phenylsulfonyl)propane | Nucleophilic Sulfinate Salt |

Radical Reactions Involving this compound

Beyond its role as an electrophile in nucleophilic substitutions, this compound can also serve as a precursor to sulfonyl radicals. The sulfur-chlorine bond is susceptible to homolytic cleavage upon exposure to heat or light, particularly in the presence of a radical initiator or a photocatalyst. magtech.com.cn The resulting 1-cyclopentylpropane-1-sulfonyl radical is a versatile intermediate that can participate in a variety of carbon-sulfur bond-forming reactions. cam.ac.ukrsc.org

The generation of sulfonyl radicals from sulfonyl chlorides can be achieved efficiently using modern synthetic methods, such as visible-light photoredox catalysis. cam.ac.ukrsc.orgorganic-chemistry.org In a typical photoredox cycle, a photocatalyst, upon excitation by light, can induce the single-electron reduction of the sulfonyl chloride, leading to the cleavage of the S-Cl bond and formation of the sulfonyl radical and a chloride anion. cam.ac.uk Once formed, the 1-cyclopentylpropane-1-sulfonyl radical is a reactive species that can readily add across the π-bonds of unsaturated compounds like alkenes and alkynes. magtech.com.cn This radical addition is a powerful method for the direct installation of the sulfonyl functional group, a process known as sulfonylation. magtech.com.cn This approach has gained significant attention for its mild conditions and high functional group tolerance. nih.govrsc.org

Table 4: Reactivity of 1-Cyclopentylpropane-1-sulfonyl Radical with Unsaturated Compounds

| Unsaturated Substrate | Intermediate Radical | Potential Final Product Type |

| Styrene | β-Sulfonyl alkyl radical | β-Chloro sulfone or further reaction |

| 1-Octene | β-Sulfonyl alkyl radical | β-Chloro sulfone or further reaction |

| Phenylacetylene | β-Sulfonyl vinyl radical | β-Chloro vinyl sulfone or further reaction |

| Ethyl acrylate | α-Ester-stabilized β-sulfonyl radical | Functionalized sulfone |

The reactions initiated by sulfonyl radicals can proceed through more complex pathways than simple addition. One such pathway is a radical addition–elimination sequence. organic-chemistry.org In this process, the initially formed sulfonyl radical adds to a molecule, and a subsequent step involves the elimination of a different radical or leaving group. A notable example is the reaction of sulfonyl chlorides with allyl bromides, which proceeds under photocatalytic conditions to yield allylic sulfones. organic-chemistry.org The mechanism involves the addition of the sulfonyl radical to the allyl bromide, followed by the elimination of a bromine radical, which continues the radical chain.

Another key reaction of radicals formed after the initial addition is β-elimination (or fragmentation). nih.gov When a sulfonyl radical adds to an alkene, it generates a β-sulfonyl alkyl radical. If this intermediate is suitably structured, it can undergo fragmentation. nih.gov Similarly, radical cyclizations of certain ene sulfonamides produce an α-sulfonamidoyl radical, which can then eliminate a sulfonyl radical to form an imine. nih.gov This addition-fragmentation process highlights the dynamic nature of sulfonyl radical chemistry, where the sulfonyl group can act as both an incoming radical and a leaving group. nih.gov

Reactions Involving Sulfene (B1252967) Formation

The formation of a sulfene intermediate is a known reaction pathway for alkanesulfonyl chlorides that possess an α-hydrogen, particularly in the presence of a base. The base abstracts a proton from the α-carbon, leading to the elimination of a chloride ion and the formation of the highly reactive sulfene species (R'R''C=SO₂). This intermediate can then undergo various cycloaddition reactions or react with nucleophiles. For this compound, the presence of a hydrogen atom on the carbon adjacent to the sulfonyl chloride group makes sulfene formation a plausible pathway under basic conditions.

Deuterium (B1214612) labeling studies are a common method to confirm the involvement of a sulfene intermediate. For instance, if the reaction is carried out with a deuterated analog at the α-position (1-Cyclopentyl-1-deutero-propane-1-sulfonyl chloride) in a protic solvent, the incorporation of deuterium into the product at a different position or its exchange with the solvent can provide evidence for the formation of a sulfene. However, no such isotopic labeling studies have been reported specifically for this compound.

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms of this compound would necessitate a combination of kinetic, thermodynamic, and theoretical studies.

Kinetic and Thermodynamic Analysis of Reaction Pathways

Kinetic studies would be crucial to determine the rate laws and activation parameters (such as activation energy, enthalpy, and entropy of activation) for the reactions of this compound. This data would help to distinguish between different possible mechanisms, such as a direct substitution (SN2) at the sulfur atom versus an elimination-addition pathway involving a sulfene intermediate. To date, no kinetic or thermodynamic data for reactions involving this compound have been published.

A hypothetical kinetic analysis might involve monitoring the disappearance of the sulfonyl chloride or the appearance of a product over time under various concentrations of reactants and temperatures. The data could be compiled into tables to illustrate the effect of these variables on the reaction rate.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound (This table is for illustrative purposes only as no experimental data is available)

| Entry | [Sulfonyl Chloride] (M) | [Nucleophile] (M) | Temperature (°C) | Observed Rate Constant (s⁻¹) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 25 | - |

| 2 | 0.2 | 0.1 | 25 | - |

| 3 | 0.1 | 0.2 | 25 | - |

| 4 | 0.1 | 0.1 | 35 | - |

Role of Steric and Electronic Effects on Reactivity

The reactivity of this compound would be influenced by both steric and electronic effects. The cyclopentylpropyl group is a relatively bulky, non-polar alkyl group.

Steric Effects: The steric hindrance provided by the cyclopentylpropyl group at the α-position could influence the rate of nucleophilic attack at the sulfur atom. Compared to less hindered sulfonyl chlorides, the reaction rates might be slower. Steric hindrance can also play a role in the stability of the transition state.

Electronic Effects: The cyclopentylpropyl group is an electron-donating group through an inductive effect. This would tend to slightly decrease the electrophilicity of the sulfur atom, potentially slowing down reactions with nucleophiles compared to sulfonyl chlorides with electron-withdrawing groups.

A comparative study with other alkanesulfonyl chlorides would be necessary to quantify these effects.

Table 2: Comparison of Relative Reactivity of Alkanesulfonyl Chlorides (Hypothetical) (This table is for illustrative purposes only as no experimental data is available)

| Sulfonyl Chloride | Alkyl Group | Relative Rate |

|---|---|---|

| Methanesulfonyl chloride | Methyl | - |

| 1-Propanesulfonyl chloride | Propyl | - |

| This compound | Cyclopentylpropyl | - |

Isotopic Labeling Studies for Mechanism Elucidation

As mentioned in section 3.3, isotopic labeling is a powerful tool for elucidating reaction mechanisms. Beyond deuterium labeling to probe sulfene formation, other isotopes could be employed. For example, using heavy oxygen isotopes (¹⁸O) in the sulfonyl group or in a nucleophile like water could help to trace the fate of oxygen atoms during the reaction, providing insights into bond-forming and bond-breaking steps. Similarly, chlorine isotope effect studies (³⁵Cl/³⁷Cl) could offer information about the nature of the transition state involving the cleavage of the S-Cl bond. At present, no isotopic labeling studies of any kind have been reported for this compound.

Applications of 1 Cyclopentylpropane 1 Sulfonyl Chloride in Advanced Organic Synthesis

Protecting Group Chemistry

Protecting groups are essential tools in multi-step organic synthesis, temporarily masking a reactive functional group to prevent its participation in a chemical reaction. Sulfonyl chlorides are well-established reagents for the protection of various functional groups.

1-Cyclopentylpropane-1-sulfonyl chloride can react with alcohols and amines to form the corresponding sulfonate esters and sulfonamides, respectively. These derivatives serve as protected forms of the original hydroxy and amino functionalities. The cyclopentylpropyl group, being relatively bulky and lipophilic, can enhance the solubility of the protected compound in organic solvents.

The general reactions are as follows:

Protection of Alcohols: R-OH + ClSO₂-(CH₂)₂-c-C₅H₉ → R-OSO₂-(CH₂)₂-c-C₅H₉ + HCl

Protection of Amines: R-NH₂ + ClSO₂-(CH₂)₂-c-C₅H₉ → R-NHSO₂-(CH₂)₂-c-C₅H₉ + HCl

The stability of the resulting sulfonamides and sulfonate esters is a key consideration. Sulfonamides are generally robust and resistant to a wide range of reaction conditions, including acidic and basic hydrolysis, as well as many oxidizing and reducing agents. Sulfonate esters are also stable but are more susceptible to nucleophilic attack, a property that can be exploited for their cleavage.

Table 1: Comparison of Common Sulfonyl Protecting Groups

| Protecting Group | Abbreviation | Structure | Key Features |

| Tosyl | Ts | CH₃-C₆H₄-SO₂- | Crystalline derivatives, stable |

| Mesyl | Ms | CH₃-SO₂- | Less sterically demanding |

| Nosyl | Ns | NO₂-C₆H₄-SO₂- | Cleavable under mild nucleophilic conditions |

| Cyclopentylpropanesulfonyl | - | c-C₅H₉-(CH₂)₂-SO₂- | Potentially enhanced lipophilicity and steric bulk |

Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions. This strategy is crucial for the synthesis of complex molecules with multiple functional groups.

The deprotection of a cyclopentylpropanesulfonyl group would likely follow established methods for other sulfonyl groups. The choice of deprotection strategy depends on whether it is protecting an alcohol or an amine.

Deprotection of Sulfonamides: The cleavage of sulfonamides typically requires harsh conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or strong acids at elevated temperatures. The development of milder deprotection methods is an active area of research. The specific conditions for cleaving a cyclopentylpropanesulfonamide would need to be determined empirically.

Deprotection of Sulfonate Esters: Sulfonate esters are more readily cleaved than sulfonamides. Reductive cleavage using reagents like lithium aluminum hydride or samarium iodide can be effective. Nucleophilic displacement of the sulfonate group is also a common strategy.

The orthogonality of the cyclopentylpropanesulfonyl group would depend on its stability relative to other protecting groups present in the molecule. For instance, if a molecule contained both a cyclopentylpropanesulfonyl-protected amine and a Boc-protected amine, the Boc group could be selectively removed with acid without affecting the sulfonamide.

Precursor for Complex Organic Molecules

Beyond its role in protecting group chemistry, this compound can serve as a building block for the synthesis of more complex molecular architectures.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. While this compound itself is not chiral, it could be used to derivatize chiral alcohols or amines to create chiral sulfonyl auxiliaries. The cyclopentylpropyl group could influence the steric environment around the reactive center, potentially enhancing the diastereoselectivity of subsequent transformations.

For example, reaction with a chiral amino alcohol could yield a chiral oxathiazolidine dioxide, a class of compounds known to be effective chiral auxiliaries.

For instance, it could potentially be used in the synthesis of:

Thiophenes: Through reactions involving base-mediated condensation with appropriate dicarbonyl compounds or their equivalents.

Thiazoles: By reacting with α-amino ketones or related substrates.

The cyclopentylpropyl substituent would be incorporated into the final heterocyclic structure, potentially modulating its physical and biological properties.

The design of novel catalysts and ligands is a cornerstone of modern organic synthesis, particularly in the field of asymmetric catalysis. Sulfonamide moieties are frequently incorporated into ligand scaffolds. The nitrogen atom of the sulfonamide can act as a coordination site for a metal center, and the electronic properties of the sulfonyl group can influence the catalytic activity.

This compound could be used to introduce a cyclopentylpropanesulfonyl group into a ligand framework. The steric bulk of the cyclopentylpropyl group could create a specific chiral pocket around the metal center, influencing the enantioselectivity of the catalyzed reaction. Furthermore, the lipophilicity of this group could enhance the solubility of the resulting metal complex in non-polar organic solvents, which can be advantageous for certain catalytic processes.

Reagent in Functional Group Transformations and Derivatization

Sulfonyl chlorides are highly reactive electrophiles widely employed for the transformation and derivatization of various functional groups. molport.com The primary application lies in their reaction with nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and sulfones. molport.com

The reaction with primary and secondary amines is a cornerstone of sulfonamide synthesis, a motif prevalent in medicinal chemistry. While no specific examples exist for this compound, a general reaction scheme involves the amine's nucleophilic attack on the sulfur atom, displacing the chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. molport.com

Similarly, the derivatization of alcohols to form sulfonate esters is a common transformation. These sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions. The general procedure involves reacting the alcohol with the sulfonyl chloride in an inert solvent with a base. molport.com

Table 1: General Functional Group Transformations Using Alkyl Sulfonyl Chlorides

| Nucleophile | Functional Group Formed | General Utility |

| Primary/Secondary Amine | Sulfonamide | Synthesis of bioactive compounds, protecting groups for amines. quora.com |

| Alcohol/Phenol | Sulfonate Ester | Conversion of hydroxyls into good leaving groups for substitution/elimination. molport.com |

| Water | Sulfonic Acid | Hydrolysis product, generally not a desired synthetic outcome. molport.com |

| Thiol | Thiosulfonate | Used in various synthetic contexts. |

| Grignard/Organolithium Reagents | Sulfone | Formation of carbon-sulfur bonds. rsc.org |

This table represents the general reactivity of sulfonyl chlorides. No specific data for this compound is available.

Detailed research on related compounds, such as cyclopentanesulfonyl chloride, shows their utility in constructing complex molecules. For instance, it has been used as a building block in the synthesis of TNF-α converting enzyme (TACE) inhibitors. This highlights the potential of cyclic alkyl sulfonyl chlorides in medicinal chemistry, a role that this compound could theoretically play.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov The integration of sulfonyl chlorides into MCRs often leverages their ability to react in situ to form key intermediates.

While there are no documented instances of this compound being used in MCRs, sulfonyl chlorides, in general, can participate in such reactions. For example, they can act as a source for in situ generation of sulfenes (R-CH=SO₂) via elimination of HCl with a base. These highly reactive sulfenes can then undergo cycloaddition reactions with other components in the reaction mixture.

Another potential role is in Passerini or Ugi-type reactions where a sulfonic acid component is required. The sulfonyl chloride could be hydrolyzed in situ to the corresponding sulfonic acid, which then participates in the multicomponent assembly.

Table 2: Potential (Theoretical) Multicomponent Reactions Involving a Sulfonyl Chloride

| MCR Type | Role of Sulfonyl Chloride | Potential Product Class |

| [2+2] Cycloaddition | In situ generation of a sulfene (B1252967) intermediate. | Thietane dioxides. |

| Ugi-type Reaction | In situ hydrolysis to sulfonic acid component. | α-Acylaminosulfonamides. |

This table is speculative and based on the known chemistry of sulfonyl chlorides. No specific MCRs involving this compound have been reported.

The application of MCRs is a significant advancement in drug discovery, enabling the rapid synthesis of compound libraries for screening. nih.gov The development of new MCRs that incorporate novel building blocks is an active area of research. The specific steric and electronic properties of the 1-cyclopentylpropyl group could, in theory, offer unique advantages in the stereochemical outcome or reactivity profile of such reactions, but this remains an unexplored area of chemical research.

In-Depth Theoretical and Computational Analysis of this compound Forthcoming

Detailed theoretical and computational studies specifically focused on the chemical compound this compound are not available in the current scientific literature. Extensive searches of chemical databases and computational chemistry literature have yielded no specific studies on the electronic structure, conformational analysis, or reaction pathways for this particular molecule.

While general computational methodologies such as Density Functional Theory (DFT), Ab Initio calculations, Natural Bond Orbital (NBO) analysis, and reaction pathway simulations are widely applied to understand the properties and reactivity of related sulfonyl chlorides, the specific findings for this compound have not been published.

Consequently, a detailed discussion under the requested headings of Electronic Structure and Bonding Analysis, Conformational Analysis and Stereochemical Preferences, and Reaction Pathway Simulations and Transition State Analysis cannot be provided at this time. The generation of scientifically accurate data, including data tables on quantum chemical calculations, NBO analysis, conformational landscapes, and transition states, requires dedicated computational studies that have yet to be performed and disseminated in peer-reviewed literature.

Further research in the field of computational chemistry would be necessary to elucidate the specific theoretical characteristics of this compound.

Theoretical and Computational Studies of 1 Cyclopentylpropane 1 Sulfonyl Chloride

Reaction Pathway Simulations and Transition State Analysis

Computational Elucidation of Reaction Mechanisms (e.g., SN2, Addition-Elimination)

Computational chemistry provides profound insights into the detailed pathways of chemical reactions, mapping out the energetic landscape that connects reactants to products. For a reactive species like 1-Cyclopentylpropane-1-sulfonyl chloride, methods such as Density Functional Theory (DFT) are instrumental in exploring potential reaction mechanisms, most notably nucleophilic substitution. researchgate.netescholarship.org

Two primary mechanisms are typically considered for reactions at a sulfonyl sulfur center:

Bimolecular Nucleophilic Substitution (SN2): In a direct displacement mechanism, a nucleophile attacks the electrophilic sulfur atom, leading to a single transition state where the nucleophile-sulfur bond is forming concurrently with the sulfur-chlorine bond breaking. researchgate.net Computational analysis involves locating this transition state on the potential energy surface and characterizing its geometry and energy.

Addition-Elimination: This stepwise mechanism involves the nucleophile adding to the sulfur atom to form a transient, pentacoordinate intermediate (a trigonal bipyramidal structure). This intermediate subsequently eliminates the chloride leaving group to yield the final product. This pathway requires the identification of both the intermediate and the two transition states that lead to its formation and collapse.

Computational elucidation involves geometry optimization of all relevant species (reactants, intermediates, transition states, and products) and confirming their nature through frequency calculations (minima have all real frequencies, while transition states have exactly one imaginary frequency). researchgate.net

Table 1: Illustrative Example of Key Geometrical Parameters for a Hypothetical SN2 Reaction. This table shows hypothetical data for the reaction of this compound with a hydroxide (B78521) nucleophile, demonstrating how bond lengths would change along the reaction coordinate.

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

| S–Cl Bond Length (Å) | 2.10 | 2.55 | 3.20 |

| S–O (nucleophile) Bond Length (Å) | 2.80 | 2.05 | 1.55 |

| O–S–Cl Angle (°) | ~95 | ~178 | ~85 |

Prediction of Activation Energies and Kinetic Parameters

Once the stationary points along a reaction pathway have been computationally identified, their relative energies can be used to determine the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. mdpi.comresearchgate.net A lower activation energy corresponds to a faster reaction rate.

By applying principles from Transition State Theory (TST), these calculated energies can be used to predict important kinetic parameters, such as the rate constant (k) at a given temperature. mdpi.com These theoretical predictions are invaluable for understanding reaction feasibility and selectivity. For instance, by comparing the activation energies for the SN2 and addition-elimination pathways, chemists can predict which mechanism is more likely to occur under specific conditions.

The inclusion of solvent effects is critical for accurate predictions, as reactions in solution can have significantly different energetics compared to the gas phase. This is typically achieved using continuum solvation models like the Polarizable Continuum Model (PCM), which simulates the bulk solvent environment. researchgate.netrsc.org

Table 2: Illustrative Example of Predicted Activation Energies. This table presents hypothetical activation energies for competing reaction mechanisms for this compound, highlighting the influence of the solvent.

| Reaction Mechanism | Activation Energy (Ea) in Gas Phase (kcal/mol) | Activation Energy (Ea) in Water (kcal/mol) |

| SN2 Pathway | 25.5 | 18.2 |

| Addition-Elimination Pathway | 28.1 | 22.5 |

Computational Prediction of Spectroscopic Properties for Research Methodology

Computational methods are essential tools for predicting the spectroscopic signatures of molecules, which is crucial for their synthesis, identification, and structural analysis in a research context. nih.govnih.govmdpi.com

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum mechanical calculations can accurately predict both ¹H and ¹³C NMR spectra. The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method, which calculates the isotropic magnetic shielding constants for each nucleus. mdpi.com These shielding values are then converted into chemical shifts (δ) by comparing them to the calculated shielding of a reference standard, such as Tetramethylsilane (TMS). rsc.orgresearchgate.net

Furthermore, spin-spin coupling constants (J-values), which describe the interaction between neighboring nuclear spins and provide key information about molecular connectivity, can also be computed. iastate.edulibretexts.org The accurate prediction of chemical shifts and coupling constants can help assign complex experimental spectra and confirm the structure of a newly synthesized compound like this compound.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound. This table provides a hypothetical set of NMR data relative to TMS. (Note: C1 is the carbon of the propyl chain attached to the sulfonyl group).

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Propyl-C1 | 4.15 (triplet) | 75.2 |

| Propyl-C2 | 1.95 (multiplet) | 28.9 |

| Propyl-C3 | 0.98 (triplet) | 13.5 |

| Cyclopentyl-C1' | 2.10 (multiplet) | 45.8 |

| Cyclopentyl-C2'/C5' | 1.70 (multiplet) | 32.1 |

| Cyclopentyl-C3'/C4' | 1.55 (multiplet) | 25.4 |

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. ksu.edu.sa Computational frequency analysis calculates the normal modes of vibration for a molecule in its optimized geometry. researchgate.netlmaleidykla.lt The results provide the frequencies at which a molecule absorbs light (in IR) or scatters light inelastically (in Raman).

These calculations also predict the intensity of each vibrational mode. IR intensities are related to the change in the molecule's dipole moment during a vibration, while Raman intensities depend on the change in its polarizability. mdpi.com The resulting data can be used to generate a complete theoretical spectrum, which is an invaluable aid for interpreting experimental spectra. Key functional groups, such as the sulfonyl chloride group (SO₂Cl), have characteristic vibrational frequencies that are readily identifiable. For example, strong absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds are expected.

Table 4: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| S=O Asymmetric Stretch | 1385 | Very Strong | Weak |

| S=O Symmetric Stretch | 1180 | Strong | Moderate |

| C–S Stretch | 750 | Moderate | Strong |

| S–Cl Stretch | 550 | Moderate | Very Strong |

Advanced Analytical Methodologies for Research on 1 Cyclopentylpropane 1 Sulfonyl Chloride and Its Derivatives

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are indispensable for separating complex mixtures, allowing for the qualitative and quantitative analysis of reactants, products, and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools in the context of sulfonyl chloride chemistry.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for monitoring the progress of reactions involving 1-Cyclopentylpropane-1-sulfonyl chloride and for assessing the purity of the final product. Due to the reactive nature of the sulfonyl chloride moiety, which can hydrolyze in the presence of protic solvents, method development requires careful consideration of the mobile phase and column chemistry. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is a common approach.

Developing a robust HPLC method involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity. A typical starting point would involve a C18 stationary phase, which is versatile for separating non-polar to moderately polar compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be buffered. sielc.compatsnap.com Given the potential for hydrolysis, non-aqueous reversed-phase chromatography or rapid gradient elution methods may be employed to minimize on-column degradation. For quantitative analysis, derivatization of the sulfonyl chloride into a more stable sulfonamide or sulfonate ester can be an effective strategy, enhancing both stability and detectability. researchgate.netnih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of a this compound Derivative

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 220 nm |

| Injection Volume | 5 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Profiling

GC-MS is a highly sensitive technique ideal for identifying volatile byproducts in the synthesis of this compound. The method separates compounds based on their boiling points and polarities, and the mass spectrometer provides structural information based on their mass-to-charge ratio and fragmentation patterns. rsc.org

A key challenge in the GC analysis of sulfonyl chlorides is their potential for thermal degradation in the hot injector port. core.ac.uknih.gov This can lead to the formation of corresponding chlorides or other artifacts. Therefore, method development often focuses on using lower injection temperatures or derivatizing the sulfonyl chloride to a more thermally stable compound, such as a sulfonamide, for accurate quantitative analysis. core.ac.uknih.gov For byproduct profiling, however, direct analysis can reveal information about decomposition pathways. Electron Impact (EI) is a common ionization method that produces a library-searchable fragmentation pattern, aiding in the identification of unknown impurities. core.ac.uk

Potential byproducts in the synthesis could include unreacted starting materials, chlorinated alkanes, and disulfides. The mass spectrometer can identify these compounds by their unique fragmentation patterns. For example, the loss of SO₂ or Cl from the parent ion is a characteristic fragmentation pathway for sulfonyl chlorides.

Table 2: Potential Byproducts in the Synthesis of this compound and Their Expected GC-MS Signatures

| Compound | Potential Origin | Expected Key Mass Fragments (m/z) |

| 1-Chloro-1-cyclopentylpropane | Thermal decomposition of product | [M-Cl]+, fragments from cyclopentyl and propyl chains |

| Dicyclopentylpropyl disulfide | Side reaction of thiol precursor | [M]+, fragments corresponding to C₈H₁₅S+ |

| 3-Cyclopentylpropane | Reduction side reaction | [M]+, loss of alkyl fragments |

Advanced Spectroscopic Characterization Methods in Research

Spectroscopic methods are crucial for the definitive structural elucidation of new chemical entities. For this compound and its derivatives, a combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography provides a complete picture of the molecular structure.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. weebly.comresearchgate.net For a molecule like this compound, a suite of 1D (¹H, ¹³C) and 2D NMR experiments are used to establish its precise connectivity.

The ¹H NMR spectrum is expected to show characteristic signals for the cyclopentyl and propyl moieties. The protons on the carbon directly attached to the electron-withdrawing sulfonyl chloride group would appear as a significantly downfield-shifted multiplet. acdlabs.com The ¹³C NMR spectrum would similarly show a downfield shift for the carbon atom bonded to the sulfonyl chloride group.

2D NMR experiments are used to assemble the molecular fragments.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, establishing connectivity within the propyl chain and the cyclopentyl ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, assigning each carbon atom to its attached proton(s). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the cyclopentyl ring to the propyl chain and confirming the attachment of the sulfonyl chloride group to the C1 position of the propane (B168953) chain. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| S-CH | ~3.7-4.0 | ~70-75 | H on S-CH → C(propyl), C(cyclopentyl) |

| CH₂ (propyl) | ~1.8-2.2 | ~30-35 | H on S-CH → this C |

| CH₂ (propyl) | ~1.4-1.7 | ~25-30 | H on cyclopentyl-CH → this C |

| CH (cyclopentyl) | ~1.9-2.3 | ~40-45 | H on propyl-CH₂ → this C |

| CH₂ (cyclopentyl) | ~1.5-1.9 | ~25-30 | - |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is an essential technique for unequivocally confirming the elemental composition of a newly synthesized compound. nih.gov It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), allowing for the calculation of a unique molecular formula.

For this compound (C₈H₁₅ClO₂S), HRMS would be used to verify its exact mass. A key feature in the mass spectrum of a compound containing chlorine is the characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two prominent peaks in the mass spectrum separated by two mass units, with the M+2 peak having about one-third the intensity of the molecular ion peak, providing strong evidence for the presence of a single chlorine atom. acdlabs.com

Table 4: HRMS Data for this compound (C₈H₁₅ClO₂S)

| Ion Formula | Isotope Composition | Calculated Exact Mass |

| [M]+ | C₈H₁₅³⁵ClO₂S | 210.04813 |

| [M+2]+ | C₈H₁₅³⁷ClO₂S | 212.04518 |

| [M+H]+ | C₈H₁₆³⁵ClO₂S | 211.05598 |

| [M+Na]+ | C₈H₁₅³⁵ClNaO₂S | 233.03772 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a three-dimensional crystal lattice. wikipedia.org This technique yields data on bond lengths, bond angles, and stereochemistry, offering an unambiguous confirmation of the molecular structure in the solid state. nih.gov

The process involves growing a single, high-quality crystal of the compound of interest. nih.gov Since this compound is a liquid or low-melting solid, it would likely be derivatized into a more crystalline, stable solid, such as a sulfonamide, for analysis. researchgate.net The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. wikipedia.org Mathematical refinement of the diffraction data generates a 3D electron density map, from which the atomic positions can be determined. The resulting crystal structure provides invaluable insight into intermolecular interactions, such as hydrogen bonding and packing forces within the solid state.

Table 5: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Example Value |

| Empirical Formula | C₁₄H₂₀N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 9.8 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 1490 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.32 g/cm³ |

| R-factor | < 0.05 |

In Situ Spectroscopic Techniques for Mechanistic Studies

In situ spectroscopy allows for the analysis of a chemical reaction as it happens, without the need to isolate components from the reaction mixture. This provides a dynamic picture of the reaction progress, enabling the identification of transient intermediates and the determination of kinetic parameters.

Real-time Infrared (IR) and Raman spectroscopy are invaluable for studying the kinetics of reactions involving this compound. These techniques monitor the vibrational modes of molecules, which are sensitive to changes in chemical bonding. The sulfonyl chloride group (-SO₂Cl) has strong, characteristic vibrational bands in the IR and Raman spectra. acdlabs.comnih.gov

By tracking the intensity of the vibrational band corresponding to the S-Cl stretch or the symmetric and asymmetric stretches of the SO₂ group, the consumption of this compound can be monitored in real-time. rsc.org Simultaneously, the appearance and growth of vibrational bands corresponding to the products can be observed. This data allows for the determination of reaction rates, rate constants, and reaction orders.

For instance, in a substitution reaction where the chloride is replaced by a nucleophile, the disappearance of the characteristic sulfonyl chloride peaks and the emergence of new peaks corresponding to the newly formed sulfonate ester or sulfonamide can be quantitatively followed. ionike.com

Hypothetical Data for Monitoring a Reaction of this compound using Real-time IR Spectroscopy

| Time (s) | Normalized Intensity of S-Cl Stretch (Reactant) | Normalized Intensity of S-O Stretch (Product) |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.72 | 0.28 |

| 30 | 0.61 | 0.39 |

| 60 | 0.37 | 0.63 |

| 120 | 0.14 | 0.86 |

| 180 | 0.05 | 0.95 |

This data can be used to plot concentration versus time profiles, from which the reaction kinetics can be derived. Raman spectroscopy can be particularly advantageous for reactions in aqueous media, where water absorption can interfere with IR measurements. researchgate.net

Many reactions of sulfonyl chlorides can proceed through short-lived, highly reactive intermediates. researchgate.net Stopped-flow UV-Vis spectroscopy is a powerful technique for studying the kinetics of such fast reactions, occurring on the millisecond to second timescale. hi-techsci.comphotophysics.com This method involves the rapid mixing of two or more reactant solutions, after which the flow is abruptly stopped, and the change in the UV-Vis spectrum of the mixture is monitored over time in a detection cell. biologic.net

If a reaction of this compound involves a colored or UV-active intermediate, this technique can be employed to detect its formation and subsequent decay. For example, in certain solvolysis or substitution reactions, a transient intermediate might be formed that possesses a distinct chromophore. The change in absorbance at a specific wavelength corresponding to this intermediate can be recorded as a function of time. researchgate.net

The analysis of the rise and fall of the absorbance signal provides crucial information about the kinetics of the formation and consumption of the intermediate, offering insights into the reaction mechanism. colorado.edu

Hypothetical Data for the Detection of an Intermediate in a Reaction of this compound using Stopped-Flow UV-Vis Spectroscopy

| Time (ms) | Absorbance at λmax of Intermediate |

| 0 | 0.000 |

| 5 | 0.250 |

| 10 | 0.450 |

| 20 | 0.680 |

| 50 | 0.550 |

| 100 | 0.200 |

| 200 | 0.050 |

This kinetic trace would allow for the calculation of the rate constants for the formation and decay of the transient species, providing evidence for a multi-step reaction mechanism.

Future Research Directions and Emerging Avenues

Development of Novel Catalytic Systems for 1-Cyclopentylpropane-1-sulfonyl Chloride Chemistry

Future research will likely focus on developing advanced catalytic systems to enhance the synthesis and functionalization of this compound. While traditional methods for creating sulfonyl chlorides often involve harsh reagents, modern catalysis offers milder and more selective alternatives. organic-chemistry.org Photocatalysis, in particular, has emerged as a powerful tool for the synthesis of sulfonyl chlorides from feedstocks like aryldiazonium salts, utilizing heterogeneous catalysts under visible light. nih.govacs.org The development of similar photocatalytic methods for aliphatic sulfonyl chlorides, including this compound, could offer a more sustainable and efficient synthetic route.

Furthermore, the application of transition metal catalysis could open new pathways for the derivatization of this compound. For instance, palladium-catalyzed cross-coupling reactions are well-established for creating C-C, C-N, and C-O bonds, and adapting these methods for sulfonyl chlorides could enable the synthesis of a diverse range of complex molecules. scienceintheclassroom.org The development of catalysts that can selectively activate the S-Cl bond in the presence of other functional groups will be a key area of investigation.

| Catalytic System | Precursors | Key Advantages | Potential for this compound |

| Heterogeneous Photocatalysis | Aliphatic thiols or disulfides | Mild reaction conditions, high functional group tolerance, use of visible light. nih.gov | Development of a green and efficient synthesis method. |

| Copper-Catalyzed Reactions | Aliphatic anilines (via diazonium salts) | Utilizes readily available starting materials. organic-chemistry.org | A potential route from corresponding aliphatic amines. |

| Palladium Cross-Coupling | This compound and various nucleophiles | Ability to form a wide range of chemical bonds for derivatization. scienceintheclassroom.org | Access to novel derivatives with potential applications in medicinal chemistry and materials science. |

Integration into Automated and High-Throughput Synthesis Platforms

The integration of this compound chemistry into automated and high-throughput synthesis platforms represents a significant area for future development. Automated systems can accelerate the discovery of new reactions and optimize existing ones by performing a large number of experiments in parallel with minimal human intervention. scienceintheclassroom.org Continuous flow chemistry, in particular, offers enhanced safety and scalability for the synthesis of sulfonyl chlorides, which can be highly exothermic and involve hazardous reagents. rsc.orgmdpi.com

High-throughput screening (HTS) techniques can be employed to rapidly evaluate the reactivity of this compound with a large library of diverse chemical building blocks. sigmaaldrich.comenamine.net This approach would be invaluable for identifying novel derivatives with desirable biological or material properties. The combination of automated synthesis and HTS could dramatically accelerate the exploration of the chemical space around this scaffold.

| Platform | Application | Advantages | Relevance to this compound |

| Continuous Flow Reactors | Synthesis of this compound | Improved safety, scalability, and process control. rsc.orgmdpi.com | Enabling safer and more efficient large-scale production. |

| Automated Synthesis Platforms | Derivatization and library synthesis | Increased throughput, reproducibility, and efficiency. scienceintheclassroom.org | Rapid generation of a diverse library of derivatives for screening. |

| High-Throughput Screening (HTS) | Reaction discovery and optimization | Rapid identification of optimal reaction conditions and novel transformations. sigmaaldrich.com | Accelerating the discovery of new applications. |

Exploration in Advanced Materials Science Applications (e.g., Polymer Initiators)

The unique structural features of this compound make it an intriguing candidate for applications in materials science, particularly as a polymer initiator. Sulfonyl chlorides are known to act as initiators in radical polymerization, a versatile method for producing a wide variety of polymers. wikipedia.org The cyclopentylpropane moiety could impart specific properties, such as altered thermal stability or solubility, to the resulting polymers.

Future research could explore the use of this compound in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), which allows for the synthesis of well-defined polymers with precise control over molecular weight and architecture. sigmaaldrich.com The development of polymers initiated with this compound could lead to new materials for applications in coatings, adhesives, and biomedical devices.

| Polymerization Technique | Role of this compound | Potential Polymer Properties |

| Free Radical Polymerization | Initiator | Modified thermal and mechanical properties due to the bulky aliphatic group. |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Well-defined polymers with controlled architecture and functionality. |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | Potential chain transfer agent precursor | Polymers with narrow molecular weight distributions and complex architectures. |

Advanced Computational Modeling for Predictive Reactivity and Rational Design